

Application Notes: High-Throughput Screening of Anticancer Agent 130

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Compound of Interest		
Compound Name:	Anticancer agent 130	
Cat. No.:	B12388967	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel anticancer agents is a critical endeavor in oncological research. High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of vast compound libraries for potential therapeutic activity.[1][2][3] This document provides detailed application notes and protocols for the screening of "Anticancer Agent 130," a novel investigational compound. For the purposes of these notes, Agent 130 is characterized as a potent small-molecule inhibitor of the p300 histone acetyltransferase (HAT), an enzyme implicated in various cancers.[4][5] Additionally, protocols relevant to screening compounds targeting the gp130 signaling pathway, another critical cancer-related target, are discussed.

Mechanism of Action

2.1. Primary Target: p300 Histone Acetyltransferase (HAT)

Anticancer Agent 130 is a selective inhibitor of the p300 histone acetyltransferase (HAT). The p300/CBP coactivators are lysine acetyltransferases that play a crucial role in regulating gene transcription by acetylating histone proteins. Dysregulation of p300/CBP activity is linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. Agent 130 is hypothesized to competitively bind to the HAT domain of p300, preventing the acetylation of histone and non-histone protein substrates, thereby leading to cell cycle arrest and apoptosis in cancer cells.



2.2. Relevant Pathway: gp130 Signaling

The glycoprotein 130 (gp130) is a co-receptor for the interleukin-6 (IL-6) family of cytokines. Activation of gp130 initiates several downstream signaling cascades, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, which are pivotal in promoting tumor proliferation, survival, and metastasis. Small-molecule inhibitors targeting gp130 represent a promising strategy in cancer therapy. While Agent 130's primary target is p300, understanding its effects on key oncogenic pathways like gp130 signaling is crucial for a comprehensive activity profile.

Data Presentation: In Vitro Cytotoxicity

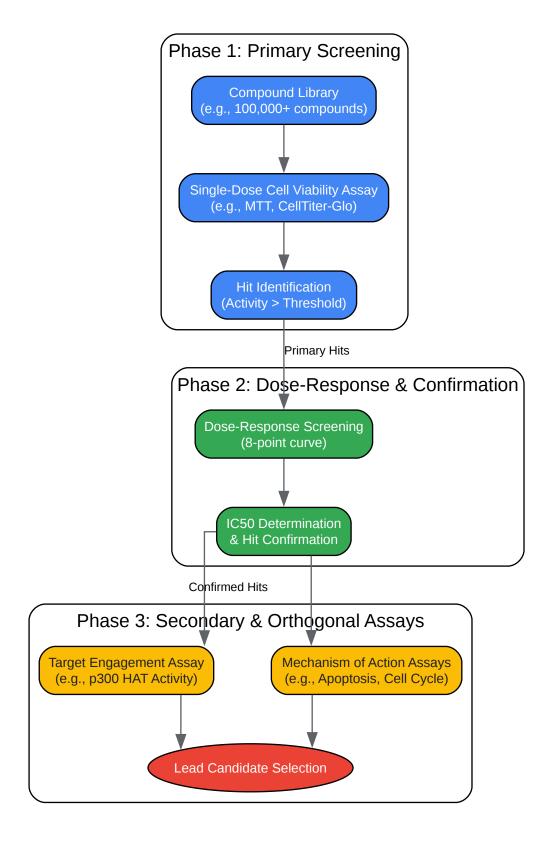
The cytotoxic activity of **Anticancer Agent 130** was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of exposure. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Line	Cancer Type	IC50 (μM) of Agent 130
MCF-7	Breast Cancer	0.85
HCT116	Colon Cancer	1.21
A549	Lung Cancer	2.56
PC-3	Prostate Cancer	3.10
PANC-1	Pancreatic Cancer	1.78

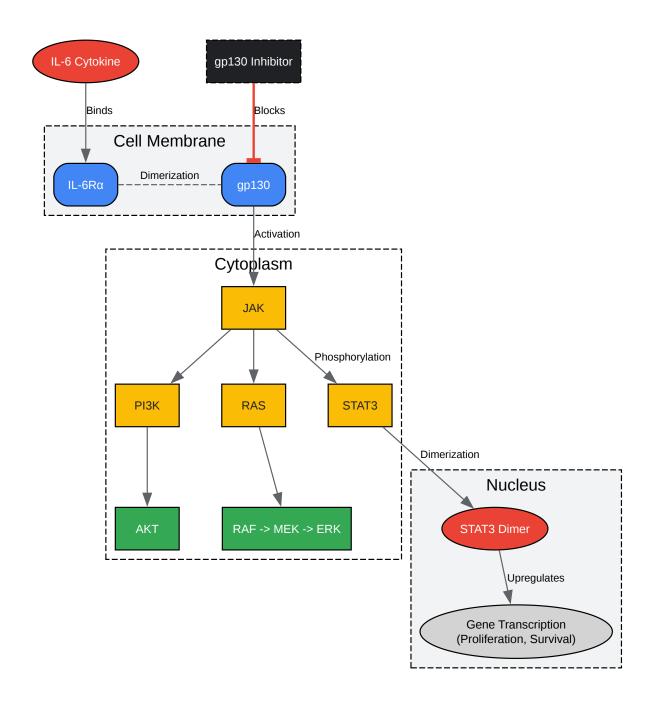
Table 1: Hypothetical IC50 values for **Anticancer Agent 130** across various cancer cell lines.

Visualizations: Workflows and Signaling Pathways High-Throughput Screening Workflow









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